6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,4-DICHLOROBENZOATE
Overview
Description
6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,4-DICHLOROBENZOATE is a useful research compound. Its molecular formula is C20H14Cl2O4 and its molecular weight is 389.2 g/mol. The purity is usually 95%.
The exact mass of the compound 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate is 388.0269143 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Applications
Research on compounds structurally similar to 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate has shown potential in pharmacology. Modified coumarins, for instance, have been synthesized and evaluated for their biological activities. These compounds, including Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones, displayed low toxicity and acted as stimulants of the central and peripheral nervous systems, with indications of neuroleptic and tranquilizing activities in Wistar rats (Garazd, Panteleimonova, Garazd, & Khilya, 2002).
Fluorescence and Metal Interaction
The fluorescence and metal interaction properties of related compounds have been investigated for potential applications in analytical, environmental, and medicinal chemistry. For example, racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one and its methyl ether derivatives were studied for their fluorescent molecule properties, which exhibited fluorescence enhancement in the presence of metals. This feature suggests potential use in fluorescence probes for metal detection (Gülcan, Shukur, Mavideniz, Sírkecíoǧlu, & Gazi, 2021).
Photochromism in Chromene Crystals
Certain chromene compounds have been explored for their photochromic properties in the crystalline state, indicating potential applications in material science for the development of smart materials and optical switches. This research underscores the diverse applications of chromene derivatives in creating materials with tunable optical properties (Hobley, Malatesta, Millini, Giroldini, Wis, Goto, Kishimoto, & Fukumura, 2000).
Antimicrobial Activity
The synthesis and antimicrobial activity assessment of novel 2H-Chromene derivatives bearing phenylthiazolidinones highlighted the potential of these compounds in developing new antimicrobial agents. This research is crucial in the search for novel treatments against resistant microbial strains, demonstrating the broad applicability of benzo[c]chromen derivatives in medicinal chemistry (El Azab, Youssef, & Amin, 2014).
Solid-state Structures and Catalytic Properties
Zinc complexes derived from benzoic acids, including those with structural similarities to the specified compound, have been synthesized and found effective as catalysts for the copolymerization of cyclohexene oxide and carbon dioxide. This research contributes to the development of more sustainable polymer production methods, highlighting the importance of these compounds in green chemistry (Darensbourg, Wildeson, & Yarbrough, 2002).
Properties
IUPAC Name |
(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2,4-dichlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2O4/c21-11-5-7-16(17(22)9-11)20(24)25-12-6-8-14-13-3-1-2-4-15(13)19(23)26-18(14)10-12/h5-10H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHKBMNMJVSWQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl)OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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